![molecular formula C13H29NOSi B13811101 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is a chemical compound with the molecular formula C12H27NOSi. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine typically involves the reaction of piperidine with 2-(tert-butyldimethylsilyloxy)ethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as distillation or chromatography to obtain the desired product with high purity
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the silyl ether group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Triethylamine, dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Aplicaciones Científicas De Investigación
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the piperidine nitrogen.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the compound by preventing reactions at the piperidine nitrogen. This allows for selective reactions at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)ethylamine
- Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]
Uniqueness
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is unique due to its combination of a piperidine ring and a tert-butyldimethylsilyl protecting group. This structural feature provides stability and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C13H29NOSi |
|---|---|
Peso molecular |
243.46 g/mol |
Nombre IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)14-9-6-12(7-10-14)8-11-15/h12,15H,6-11H2,1-5H3 |
Clave InChI |
NIMNNOHZXFTWHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1CCC(CC1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



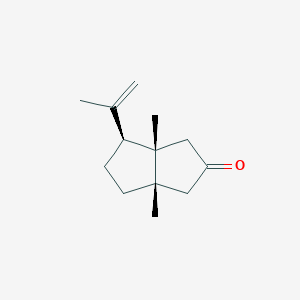
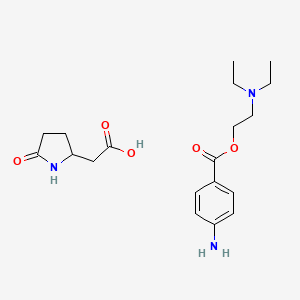
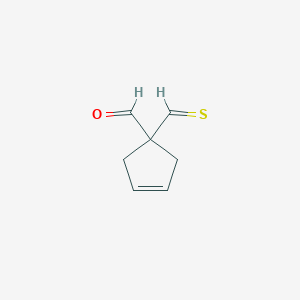
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
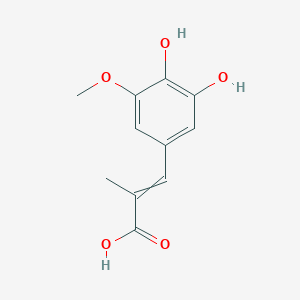
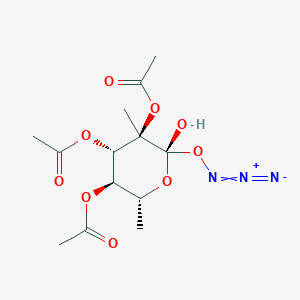
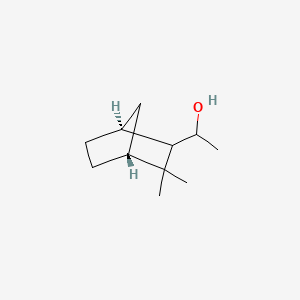
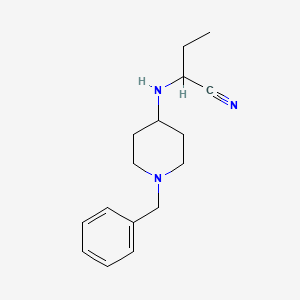

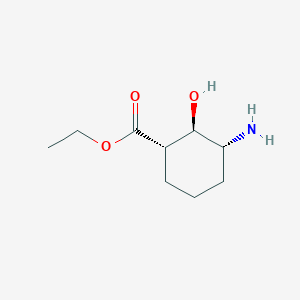
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
